

Chloro(chloromethoxy)methane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(chloromethyl) ether*

Cat. No.: B030013

[Get Quote](#)

An In-depth Examination of the Synthesis, Properties, Toxicology, and Handling of a Potent Carcinogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloro(chloromethoxy)methane, also known by its common name **bis(chloromethyl) ether** (BCME). Due to its extreme carcinogenicity, the production and use of BCME are highly restricted.^{[1][2]} This document is intended for professionals in research and development who may encounter this compound, either intentionally or as a byproduct, and require detailed technical and safety information.

Chemical Identity and Physicochemical Properties

Chloro(chloromethoxy)methane is a volatile, colorless liquid with a strong, suffocating odor.^{[1][3][4]} It is an alpha-chloroalkyl ether that does not occur naturally.^{[1][2]} While it dissolves in water, it undergoes rapid hydrolysis, particularly in moist air or water, decomposing into formaldehyde and hydrochloric acid.^{[1][2]} It is miscible with many organic solvents.^[3]

Table 1: Physicochemical Properties of Chloro(chloromethoxy)methane

Property	Value	Reference
IUPAC Name	Chloro(chloromethoxy)methane	[5]
Common Name	Bis(chloromethyl) ether (BCME)	[5]
CAS Number	542-88-1	[5]
Molecular Formula	C ₂ H ₄ Cl ₂ O	[5]
Molecular Weight	114.95 g/mol	[5]
Appearance	Colorless liquid	[1] [3]
Odor	Suffocating, pungent	[1] [3]
Boiling Point	106 °C (223 °F)	[5]
Melting Point	-41.5 °C (-42.7 °F)	[5]
Density	1.33 g/cm ³	[5]
Vapor Pressure	30 mmHg at 22 °C (72 °F)	[1] [5]
Flash Point	<19 °C (<66 °F)	[1]
Solubility in Water	Reacts (hydrolyzes)	[5]

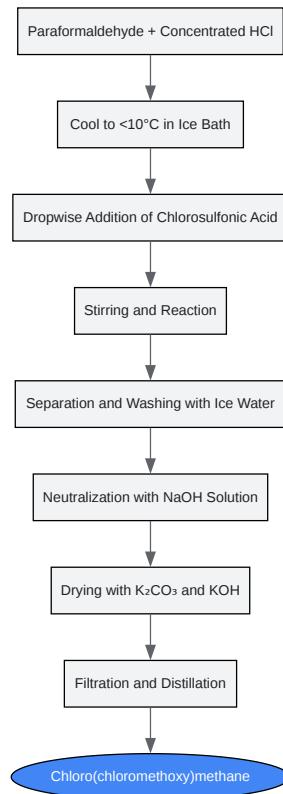
Synthesis and Formation

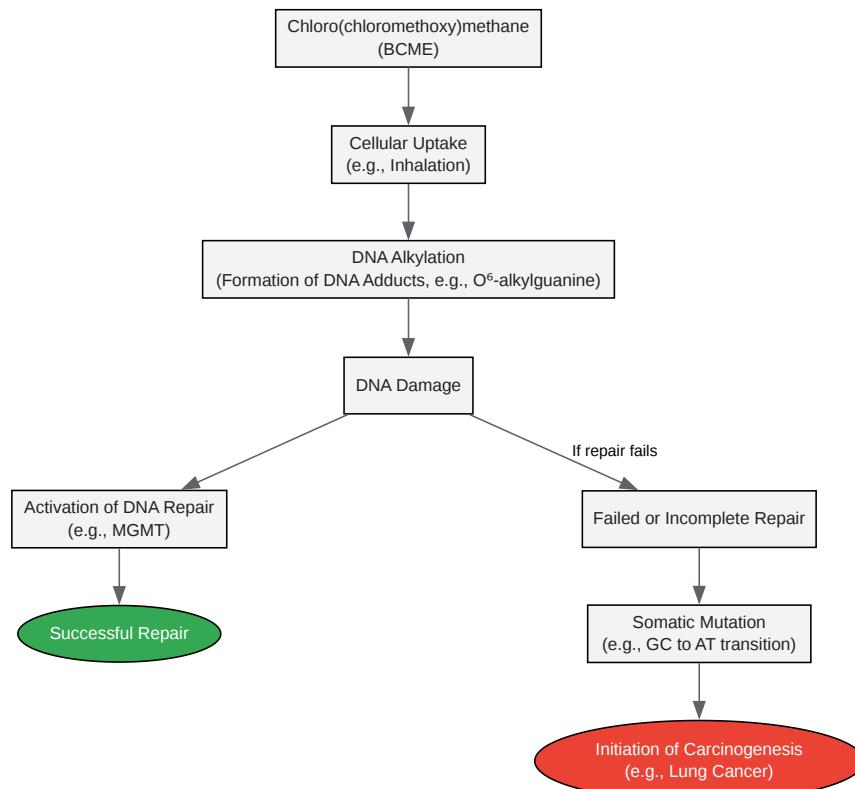
The industrial production of chloro(chloromethoxy)methane has largely ceased in most countries due to its potent carcinogenicity. Historically, it was synthesized from paraformaldehyde, chlorosulfonic acid, and sulfuric acid. It is also a known impurity in technical-grade chloromethyl methyl ether and can form spontaneously when formaldehyde and hydrogen chloride are mixed.[\[6\]](#)

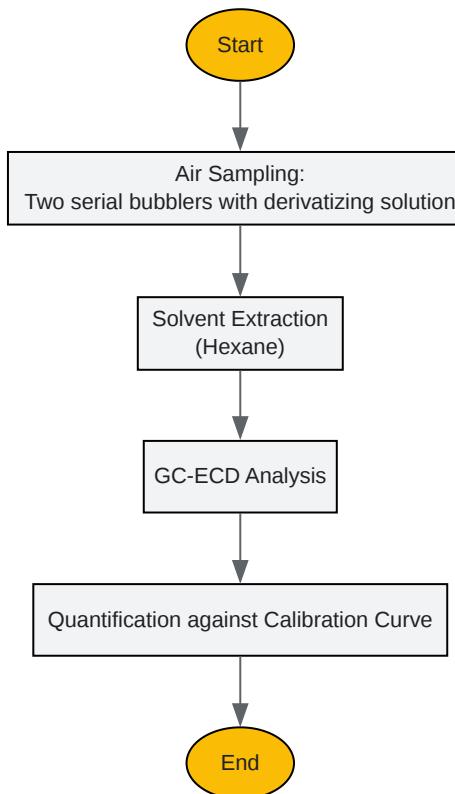
Experimental Protocol: Synthesis of Chloro(chloromethoxy)methane

The following procedure is adapted from Organic Syntheses.[\[6\]](#)

Caution: Chloro(chloromethoxy)methane is a potent human carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and respiratory protection.


Materials:


- Concentrated hydrochloric acid (37-38%)
- Paraformaldehyde
- Chlorosulfonic acid
- Ice
- 40% Sodium hydroxide solution
- Potassium carbonate, anhydrous
- Potassium hydroxide, anhydrous


Procedure:

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, immerse the flask in an ice bath.
- Add 168 ml (200 g) of concentrated hydrochloric acid and 240 g of paraformaldehyde to the flask.
- While maintaining the temperature below 10°C, add 452 ml of chlorosulfonic acid dropwise. The addition should be slow enough to prevent the loss of gaseous hydrogen chloride (approximately 5.5 hours).
- Stir the mixture in the melting ice bath for 4 hours, then allow it to come to room temperature. The mixture can be left to stand overnight.
- Separate the layers and wash the upper layer (the product) twice with ice water.

- Add ice to the product and slowly add 250 ml of 40% sodium hydroxide solution with vigorous agitation until the aqueous phase is strongly alkaline. Caution: This step can be exothermic and may cause vigorous decomposition if not done carefully.
- Separate the product and dry it rapidly over anhydrous potassium carbonate, followed by anhydrous potassium hydroxide, keeping the product cold during the drying process.
- Filter to remove the drying agents. The product can be further purified by distillation, boiling at 100-104°C.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(Chloromethyl) Ether | (CH₂Cl)₂O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. canada.ca [canada.ca]
- 4. osha.gov [osha.gov]
- 5. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Chloro(chloromethoxy)methane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030013#bis-chloromethyl-ether-iupac-name-chloro-chloromethoxy-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com